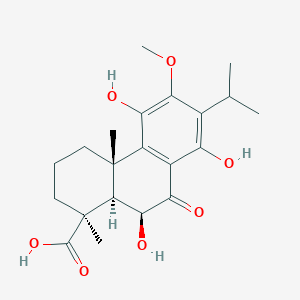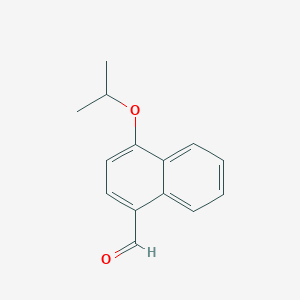
5-Bromo-3-chloro-1,7-naphthyridin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-chloro-1,7-naphthyridin-8-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a naphthyridine ring, which is a fused ring system containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 5-Bromo-3-chloro-1,7-naphthyridin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the Gould-Jacobs reaction can be employed, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Analyse Chemischer Reaktionen
5-Bromo-3-chloro-1,7-naphthyridin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form complex structures with other aromatic compounds.
Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-chloro-1,7-naphthyridin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential use in drug development.
Medicine: It has shown promise in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-chloro-1,7-naphthyridin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-chloro-1,7-naphthyridin-8-ol can be compared with other naphthyridine derivatives such as:
1,5-Naphthyridine: Known for its biological activity and use in medicinal chemistry.
1,6-Naphthyridine: Exhibits anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the development of drugs and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H4BrClN2O |
|---|---|
Molekulargewicht |
259.49 g/mol |
IUPAC-Name |
5-bromo-3-chloro-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-3-12-8(13)7-5(6)1-4(10)2-11-7/h1-3H,(H,12,13) |
InChI-Schlüssel |
IPZRSNMRFLEWSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1C(=CNC2=O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B15233843.png)

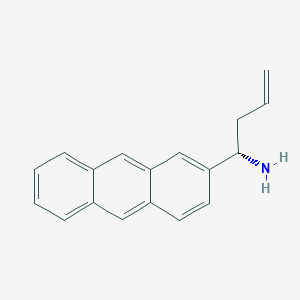
![1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)
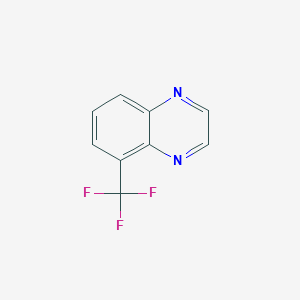
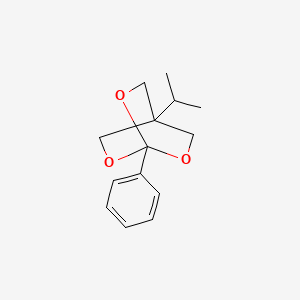
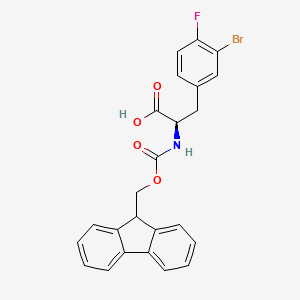
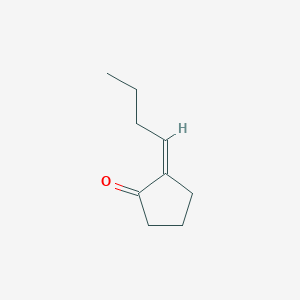
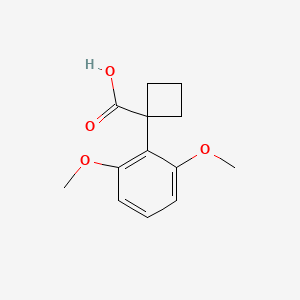

![Pyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B15233916.png)

